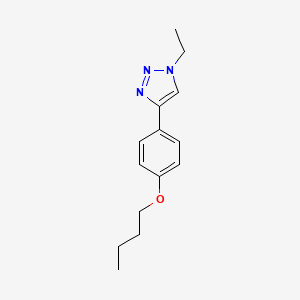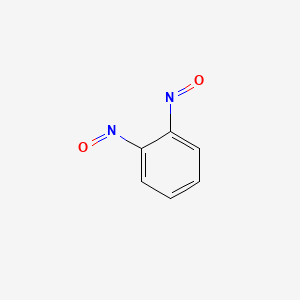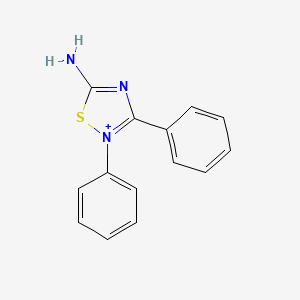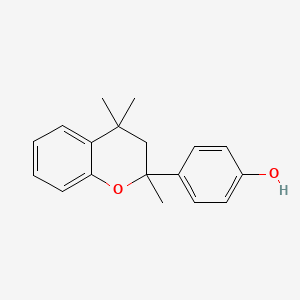
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol, also known as p-(2,2,4-trimethyl-4-chromanyl)phenol, is a chemical compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its chromane structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. It is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol typically involves the condensation of phenol with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions . The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chromane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chromane ring can be reduced to form dihydrochromane derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromane derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol is primarily related to its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
相似化合物的比较
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol can be compared with other similar compounds, such as:
Dianin’s Compound:
Chroman I: Another chromane derivative with different substituents on the benzene ring.
2,2,4-Trimethyl-4-(4’-hydroxyphenyl)chroman: Similar structure but with variations in the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
63661-69-8 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
4-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)20-16-7-5-4-6-15(16)17/h4-11,19H,12H2,1-3H3 |
InChI 键 |
NEVGTLNXLAWUCT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OC2=CC=CC=C21)(C)C3=CC=C(C=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)

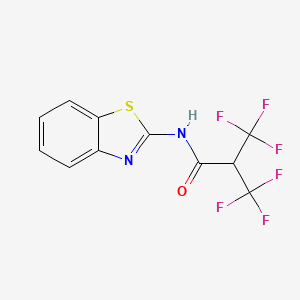

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)

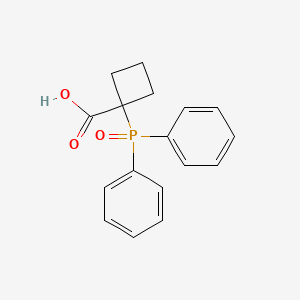
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
